molecular formula C12H15NO B11905825 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane CAS No. 106051-09-6

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

Cat. No.: B11905825
CAS No.: 106051-09-6
M. Wt: 189.25 g/mol
InChI Key: KDRMMPFIULWGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane (CAS 106051-09-6) is a spirocyclic compound with the molecular formula C12H15NO and a molecular weight of 189.254 g/mol. This structure is classified as a heteraspiroalkane, a class of rigid, three-dimensional frameworks where two rings are connected via a single spiro atom . The "4-oxa-5-aza" notation indicates the presence of both oxygen and nitrogen heteroatoms within its fused ring system, contributing to its distinctive physicochemical properties . Spirocyclic scaffolds like this one are of significant value in medicinal chemistry and drug discovery. Their inherent rigidity provides a stable, three-dimensional architecture that is advantageous for constructing pharmacophore models and exploring novel chemical space. These structures can confer stiffness to larger molecules, making them excellent frameworks for positioning functional groups in specific orientations, which is crucial for interacting with biological targets . Furthermore, such nitrogen and oxygen-containing heterocycles are fundamental components in many therapeutic agents, influencing a compound's lipophilicity, solubility, and ultimately its biological activity . While specific biological data for this exact molecule may be limited, research into closely related 5-azaspiro[2.4]heptane derivatives highlights the potential of this scaffold. Patents describe the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives as key intermediates in the development of pharmaceutical compounds, including inhibitors of the Hepatitis C Virus NS5A protein . This underscores the utility of the 5-azaspiro[2.4]heptane core in creating potent therapeutic agents against challenging diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets prior to handling.

Properties

CAS No.

106051-09-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H15NO/c1-13-11(9-12(14-13)7-8-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

KDRMMPFIULWGSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2(O1)CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The foundational synthesis, reported by Brandi et al. (1988), involves the oxidative spirocyclization of methyl 3-(methoxyphenyl)propiohydroxamates using phenyliodine(III) bis(trifluoroacetate) (PIFA). The reaction proceeds via nitrenium ion intermediates, where the hydroxamate substrate undergoes intramolecular electrophilic aromatic substitution to form the spirocyclic core.

Key steps include:

  • Nitrenium Ion Generation : Treatment of hydroxamate precursors with PIFA at −78°C in dichloromethane generates a highly reactive nitrenium ion.

  • Spirocyclization : The nitrenium ion undergoes stereoselective cyclization, favored by conformational control to minimize benzylic strain.

  • Workup : Warming to −15°C facilitates product isolation, yielding spirodienones with diastereomeric ratios up to 4:1.

Stereochemical Outcomes

The reaction’s stereoselectivity arises from preferential adoption of conformer B (Figure 1), avoiding nonbonding interactions between side-chain substituents and the aromatic ring’s ortho positions. For example, spirodienone 12c was obtained in 85% yield with 75:25 anti:syn selectivity.

Dihalocarbene Addition Strategies

Cyclopropanation of Exocyclic Olefins

A patent by US8927739B2 outlines an alternative route via dihalocarbene addition to exocyclic olefins. This method, optimized for large-scale synthesis, involves:

  • Olefin Preparation : Substituted proline derivatives are converted to exocyclic methylene intermediates using olefination reagents.

  • Simmons-Smith Cyclopropanation : Treatment with dihalocarbenes (e.g., generated from CH2I2\text{CH}_2\text{I}_2 and Et2Zn\text{Et}_2\text{Zn}) yields dihalogenated cyclopropanes.

  • Reductive Hydrodehalogenation : Catalytic hydrogenation or metal-mediated reduction removes halides, furnishing the spirocyclic product.

Process Optimization

Key parameters include:

  • Temperature : Reactions conducted between −78°C and 100°C.

  • Catalysts : Phase-transfer agents (e.g., quaternary ammonium salts) enhance dihalocarbene reactivity.

  • Yields : Reported yields exceed 70% for tert-butoxycarbonyl-protected intermediates.

Oxidative Cleavage of Spirodienones

Ozonolysis and Reductive Workup

Post-cyclization modifications, as detailed in PMC3308172, enable functionalization of the spirocyclic core. Ozonolysis of spirodienones (e.g., 12c ) in CH2Cl2\text{CH}_2\text{Cl}_2, followed by reductive workup with dimethyl sulfide, generates β-formyl esters (e.g., 21 ). Alternatively, cleavage in methanol with thiourea produces hemiacetals (e.g., 22 ), demonstrating the versatility of spirodienones as synthetic intermediates.

Applications in Alkaloid Synthesis

This methodology was instrumental in the total synthesis of (−)-dysibetaine, showcasing its utility in accessing complex nitrogen heterocycles.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability
Nitrenium Cyclization70–85%Moderate (up to 4:1)Lab-scale
Dihalocarbene Addition70–90%LowIndustrial
Ozonolysis60–75%N/ALab-scale

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .

Scientific Research Applications

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[2.4]heptane derivatives exhibit diverse functionalization, influencing their physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane 4-oxa-5-azaspiro[2.4]heptane 5-methyl, 6-phenyl, ether, amine 189 (estimated) High rigidity; balanced lipophilicity
Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate (4a) 5-azaspiro[2.4]heptane 6-oxo, 4-carboxylate methyl ester 169.18 Ketone for reactivity; ester for derivatization
6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride 5-azaspiro[2.4]heptane 6-ethynyl, hydrochloride salt 157.6 Alkyne for click chemistry; polar salt
(Z)-5-(Substituted phenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one 6-oxa-4-azaspiro[2.4]heptene Enone, trifluorophenyl substituent Not reported Conjugated enone system; electron-deficient aromatic ring
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one 5-azaspiro[2.4]heptane 5-benzyl, 7-hydroxyimino, 4-oxo Not reported Oxime functionality; steric hindrance from benzyl

Biological Activity

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C11_{11}H11_{11}NO
  • Molecular Weight : 173.211 g/mol
  • LogP : 1.779 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 21.590 Ų

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems.

Anticonvulsant Activity

Research indicates that derivatives of the spiro[2.4]heptane structure, including 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane, have shown promising anticonvulsant effects. A study involving similar compounds demonstrated significant protection against seizures in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For instance, a related compound exhibited an effective dose (ED50_{50}) of 12.5 mg/kg with a protection index of 24.8, suggesting a favorable therapeutic profile compared to traditional anticonvulsants like phenytoin .

The proposed mechanism of action for these compounds involves modulation of neurotransmitter systems, particularly through GABAergic pathways. By enhancing GABA receptor activity or inhibiting excitatory neurotransmitter release, these compounds may effectively reduce neuronal excitability and prevent seizures.

Cytotoxicity and Selectivity

In assessing the safety profile of 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane, studies have indicated relatively low cytotoxicity in vitro, making it a candidate for further development as a therapeutic agent. The selectivity towards pathological conditions over normal cellular functions is crucial for minimizing side effects.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of spiro[2.4]heptane compounds and evaluated their biological activities. Among these, the compound with a methylsulfonyl group showed notable anticonvulsant properties in animal models, reinforcing the potential of this chemical scaffold in drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of spiro compounds indicated that modifications at specific positions significantly influenced their biological activity. For instance, increasing lipophilicity through alkyl substitutions enhanced anticonvulsant efficacy while maintaining low toxicity profiles .

Data Summary

Compound NameMolecular FormulaED50_{50} (mg/kg)TD50_{50} (mg/kg)Protection Index
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptaneC11_{11}H11_{11}NOTBDTBDTBD
Related Compound AC11_{11}H13_{13}N3_{3}O3_{3}S12.531024.8

Note: TBD = To Be Determined based on further studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane, and what key reaction conditions influence yield?

  • The compound is typically synthesized via multistep protocols involving spirocyclization and functional group transformations. For example, a related spirocyclic azaspiro compound was prepared by refluxing dimethyl dicarboxylate derivatives in dry DMSO with water and sodium chloride, followed by extraction and purification with ethyl acetate . Key factors include solvent polarity (e.g., DMSO for stabilizing intermediates), stoichiometric ratios of reagents (e.g., 0.28 mol substrate with 0.34 mol NaCl), and reaction time (3 hours reflux). Post-reaction workup, such as washing with saturated NaCl and drying over Na₂SO₄, is critical for isolating the product in 50% yield .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this spirocyclic compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry and ring junction configurations. X-ray crystallography is definitive for confirming spirocyclic geometry; for example, single-crystal diffraction of analogous compounds revealed bond angles (e.g., 109.5° at spiro centers) and torsion angles critical for rigidity . High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve stereochemical purity in multigram-scale syntheses?

  • Stereochemical control often depends on reaction temperature and chiral auxiliaries. For example, heating 2-oxa-6-azaspiro[3.3]heptane with aryl nitriles in DMSO at reflux (5 hours) promoted selective ring-opening and re-cyclization without racemization . Chiral HPLC or enzymatic resolution may further enhance enantiomeric excess. Monitoring reaction progress via TLC or in-situ FTIR helps minimize side products .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar spirocyclic compounds?

  • Cross-referencing structure-activity relationship (SAR) studies is essential. For instance, substituting the phenyl group with electron-withdrawing groups (e.g., -CF₃) in analogous spirocycles increased antimicrobial activity but reduced solubility . Use molecular docking simulations to correlate steric/electronic effects with target binding (e.g., β-lactamase inhibition). Validate discrepancies via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How do solvent and pH conditions affect the stability of 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane in aqueous environments?

  • Stability studies in buffered solutions (pH 2–10) show degradation via hydrolysis of the oxazolidinone ring under acidic conditions (pH < 4). Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents like ethanol. Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products, such as ring-opened carboxylic acids .

Data Analysis & Experimental Design

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the spirocyclic core, revealing susceptibility to radical-mediated degradation. Molecular dynamics (MD) simulations model solvation effects in biological membranes, predicting logP values (~2.5) consistent with moderate blood-brain barrier permeability .

Q. How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

  • Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ values. Counter-screen against off-target kinases (e.g., EGFR, CDK2) to assess selectivity. Combine with surface plasmon resonance (SPR) for kinetic analysis (kₒₙ/kₒff rates). Structural analogs with 4-thiazolidinone moieties showed sub-µM inhibition in kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.